5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid is a complex organic compound with significant biochemical relevance. It is classified as a polyunsaturated fatty acid due to its multiple double bonds and hydroxyl functional groups. This compound is notable for its role in various biological processes and potential therapeutic applications.
This compound can be derived from natural sources such as certain plant oils and is also synthesized in laboratory settings for research purposes. Its identification and characterization are facilitated by databases such as PubChem, which provides detailed information on its molecular structure and properties .
5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid belongs to the class of fatty acids. Specifically, it is categorized under polyunsaturated fatty acids due to the presence of multiple double bonds in its carbon chain. The compound's systematic name reflects its structural features, including the positioning of hydroxyl groups and double bonds.
The synthesis of 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid can be achieved through several methods:
The synthetic routes typically involve:
The molecular formula of 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid is . Its structure features:
The compound's structural representation can be visualized using molecular modeling software or databases like PubChem . The stereochemistry of the molecule is also significant for its biological activity.
5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid participates in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature and pressure) that favor the desired transformation.
The mechanism of action of 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid primarily involves its interaction with biological membranes and signaling pathways:
Research indicates that polyunsaturated fatty acids like this compound play roles in regulating cellular functions and may have implications in disease processes such as cardiovascular diseases and inflammation.
Relevant data regarding these properties can be sourced from chemical databases like PubChem .
5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid has several applications in scientific research:
Omega-oxidation serves as the primary catabolic pathway for leukotriene B4 (LTB4; 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid), converting it into 5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid (20-carboxy-LTB4). This two-step enzymatic process is tightly regulated:
Kinetic studies reveal that the apparent Km for LTB4 hydroxylation in neutrophil microsomes is 31.3 nM, indicating high substrate affinity. The reaction is temperature-dependent (optimal at 37°C) and negligible at 0°C [3].
Table 1: Enzymatic Steps in LTB4 Omega-Oxidation
Step | Substrate | Product | Enzyme | Cofactor | Half-life (t₁/₂) |
---|---|---|---|---|---|
1 | LTB4 | 20-OH-LTB4 | CYP4F3 | NADPH, O₂ | ~4 min |
2 | 20-OH-LTB4 | 20-COOH-LTB4 | Dehydrogenase | NAD⁺ | ~10 min |
CYP450 isoforms exhibit distinct substrate specificities and tissue distributions:
Genetic polymorphisms in CYP4F3 (e.g., rs1290617) alter enzyme activity, impacting inflammatory responses. Pharmacological inhibition by ketoconazole reduces 20-carboxy-LTB4 synthesis by 85%, confirming CYP450 dominance [3] [8].
Table 2: Cytochrome P450 Isoforms in LTB4 Metabolism
Isoform | Tissue Distribution | Catalytic Efficiency (Vmax/Km) | Primary Role |
---|---|---|---|
CYP4F3 | Neutrophils, bone marrow | 14.3 | High-affinity LTB4 ω-hydroxylation |
CYP4F2 | Liver, kidney | 8.7 | Systemic LTB4 clearance |
CYP4F8 | Prostate, seminal vesicles | 1.2 | Minor metabolism |
CYP4F12 | Intestine, liver | 0.9 | Broad eicosanoid oxidation |
Compartmentalization ensures efficient metabolic flux:
Disruption of peroxisomal transporters (e.g., ABCD3) causes 20-carboxy-LTB4 accumulation, impairing inactivation [4].
Table 3: Subcellular Compartments in LTB4 Metabolism
Organelle | Molecule | Transport Mechanism | Functional Outcome |
---|---|---|---|
Endoplasmic Reticulum | LTB4, CYP4F3 | FABP-mediated diffusion | ω-Hydroxylation |
Cytosol | 20-OH-LTB4 | Passive diffusion | Dehydrogenation to 20-COOH-LTB4 |
Peroxisomes | 20-COOH-LTB4 | ABCD3 transporter | β-Oxidation for excretion |
Human PMNLs exhibit dynamic metabolic flux:
Kinetic modeling shows 90% of LTB4 is ω-oxidized in activated PMNLs, while only 5% converts to β-oxidation products.
Table 4: Metabolic Flux Parameters in Human PMNLs
Parameter | Value | Experimental Condition | Biological Impact |
---|---|---|---|
LTB4 ω-oxidation rate | 0.8 nmol/min/10⁷ cells | 37°C, 1 μM LTB4 | Rapid signal termination |
20-COOH-LTB4 accumulation | 65 ± 8 pmol/10⁶ cells | A23187 stimulation | Anti-inflammatory effect |
β-Oxidation contribution | <5% | Normal pH | Minor elimination route |
Comprehensive Compound Nomenclature
Table 5: Systematic and Common Names for 5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic Acid
Identifier Type | Name |
---|---|
IUPAC Name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxyicosa-6,8,10,14-tetraenedioic acid |
Common Synonyms | 20-Carboxy-LTB4; 20-COOH-LTB4; 5,12-Dihydroxy-20-carboxy-6,8,10,14-eicosatetraenoic acid |
HMDB ID | HMDB0006059 |
CAS Registry | 80434-82-8 |
Molecular Formula | C₂₀H₃₀O₆ |
Biological Role | Omega-oxidized metabolite of leukotriene B4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: